BMS-587101

Description

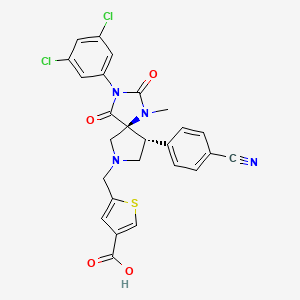

Structure

3D Structure

Properties

IUPAC Name |

5-[[(5S,9R)-9-(4-cyanophenyl)-3-(3,5-dichlorophenyl)-1-methyl-2,4-dioxo-1,3,7-triazaspiro[4.4]nonan-7-yl]methyl]thiophene-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H20Cl2N4O4S/c1-30-25(36)32(20-8-18(27)7-19(28)9-20)24(35)26(30)14-31(11-21-6-17(13-37-21)23(33)34)12-22(26)16-4-2-15(10-29)3-5-16/h2-9,13,22H,11-12,14H2,1H3,(H,33,34)/t22-,26+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXNKJLOEGWSJGI-BKMJKUGQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)N(C(=O)C12CN(CC2C3=CC=C(C=C3)C#N)CC4=CC(=CS4)C(=O)O)C5=CC(=CC(=C5)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C(=O)N(C(=O)[C@]12CN(C[C@H]2C3=CC=C(C=C3)C#N)CC4=CC(=CS4)C(=O)O)C5=CC(=CC(=C5)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H20Cl2N4O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

555.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

509083-77-6 | |

| Record name | BMS-587101 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0509083776 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BMS-587101 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5V7E4UQL93 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

In-Depth Technical Guide: The Mechanism of Action of BMS-587101

For Researchers, Scientists, and Drug Development Professionals

Core Mechanism of Action: Antagonism of Leukocyte Function-Associated Antigen-1 (LFA-1)

BMS-587101 is a potent and orally active small molecule antagonist of the leukocyte function-associated antigen-1 (LFA-1), an integrin receptor expressed on the surface of all leukocytes.[1][2] The primary mechanism of action of BMS-587101 involves the inhibition of the interaction between LFA-1 and its primary ligand, the intercellular adhesion molecule-1 (ICAM-1).[2] This blockade disrupts the critical cell-cell adhesion processes that are fundamental to the immune response.

By preventing the LFA-1/ICAM-1 interaction, BMS-587101 effectively inhibits several key downstream cellular events that are hallmarks of an inflammatory response. These include:

-

T-cell Adhesion to Endothelial Cells: The binding of LFA-1 on T-cells to ICAM-1 on endothelial cells is a crucial step for the trafficking of T-cells from the bloodstream into tissues. BMS-587101 blocks this adhesion, thereby reducing the infiltration of inflammatory cells into target tissues.[2]

-

T-cell Proliferation: The interaction between LFA-1 and ICAM-1 provides a co-stimulatory signal that is necessary for the full activation and proliferation of T-cells. By antagonizing this interaction, BMS-587101 attenuates T-cell proliferation.[1][2]

-

Th1 Cytokine Production: BMS-587101 has been shown to inhibit the production of pro-inflammatory cytokines characteristic of a T-helper 1 (Th1) immune response.[1][2]

The efficacy of BMS-587101 has been demonstrated in preclinical models of autoimmune diseases, such as rheumatoid arthritis, where it has been shown to reduce inflammation and joint destruction.[2]

Quantitative Data

The following table summarizes the in vitro potency of BMS-587101 in various assays.

| Assay Description | Cell Type/System | Species | IC50 (nM) | Reference |

| LFA-1-mediated T-cell proliferation | Human HUVEC cells | Human | 20 | [1] |

| LFA-1 inhibitory activity | Mouse splenocytes and bEND (mouse ICAM-1 expressing cell line) | Mouse | 150 | [1] |

Signaling Pathways

The interaction between LFA-1 and ICAM-1 initiates a cascade of intracellular signaling events that are crucial for T-cell activation and function. BMS-587101, by blocking this initial interaction, prevents the downstream signaling required for the inflammatory response.

LFA-1 Signaling Pathway

Experimental Workflow for In Vitro Assays

Experimental Protocols

The following are generalized protocols for the key in vitro experiments used to characterize the mechanism of action of BMS-587101. These protocols are based on standard immunological assays and the methodologies described in the primary literature for similar LFA-1 antagonists.

T-Cell Adhesion Assay

Objective: To determine the ability of BMS-587101 to inhibit the adhesion of T-cells to endothelial cells.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Human T-lymphocytes (e.g., Jurkat cells or primary T-cells)

-

BMS-587101

-

96-well tissue culture plates

-

Fluorescent dye (e.g., Calcein-AM)

-

Recombinant human ICAM-1

-

Cell culture medium and buffers

Procedure:

-

Plate Coating: Coat the wells of a 96-well plate with recombinant human ICAM-1 or with a monolayer of HUVECs. Incubate overnight at 4°C or for 2-4 hours at 37°C.

-

Cell Labeling: Label the T-lymphocytes with a fluorescent dye such as Calcein-AM according to the manufacturer's instructions.

-

Compound Treatment: Pre-incubate the fluorescently labeled T-cells with various concentrations of BMS-587101 for 30-60 minutes at 37°C.

-

Adhesion: Add the BMS-587101-treated T-cells to the ICAM-1 or HUVEC-coated wells.

-

Incubation: Allow the T-cells to adhere for 30-60 minutes at 37°C.

-

Washing: Gently wash the wells to remove non-adherent cells.

-

Quantification: Measure the fluorescence of the remaining adherent cells using a fluorescence plate reader.

-

Data Analysis: Calculate the percentage of adhesion inhibition for each concentration of BMS-587101 and determine the IC50 value.

T-Cell Proliferation Assay

Objective: To assess the effect of BMS-587101 on T-cell proliferation.

Materials:

-

Peripheral Blood Mononuclear Cells (PBMCs) or purified T-cells

-

BMS-587101

-

Mitogen (e.g., Phytohemagglutinin (PHA)) or anti-CD3/anti-CD28 antibodies

-

96-well tissue culture plates

-

Cell proliferation reagent (e.g., [3H]-thymidine, CFSE, or a colorimetric assay like MTT or WST-1)

-

Cell culture medium and supplements

Procedure:

-

Cell Seeding: Seed PBMCs or purified T-cells into the wells of a 96-well plate.

-

Compound Addition: Add serial dilutions of BMS-587101 to the wells.

-

Stimulation: Stimulate the cells with a mitogen (e.g., PHA) or with plate-bound anti-CD3 and soluble anti-CD28 antibodies.

-

Incubation: Culture the cells for 48-72 hours at 37°C in a CO2 incubator.

-

Proliferation Measurement:

-

[3H]-thymidine incorporation: Add [3H]-thymidine to the cultures for the final 18 hours of incubation. Harvest the cells and measure the incorporated radioactivity using a scintillation counter.

-

CFSE dye dilution: Label the cells with CFSE before stimulation. After incubation, analyze the dilution of the dye by flow cytometry.

-

Colorimetric assays: Add the appropriate reagent (e.g., MTT, WST-1) to the wells and measure the absorbance according to the manufacturer's protocol.

-

-

Data Analysis: Determine the effect of BMS-587101 on T-cell proliferation and calculate the IC50 value.

Cytokine Production Assay

Objective: To measure the impact of BMS-587101 on the production of pro-inflammatory cytokines by T-cells.

Materials:

-

PBMCs or purified T-cells

-

BMS-587101

-

Stimulating agents (e.g., PHA, anti-CD3/anti-CD28 antibodies, or specific antigen)

-

24-well or 96-well tissue culture plates

-

ELISA kits for specific cytokines (e.g., IFN-γ, TNF-α) or a multiplex cytokine assay system

-

Cell culture medium

Procedure:

-

Cell Culture and Treatment: Culture PBMCs or purified T-cells in the presence of various concentrations of BMS-587101.

-

Stimulation: Add the stimulating agent to the cell cultures.

-

Incubation: Incubate the cells for 24-72 hours at 37°C.

-

Supernatant Collection: Centrifuge the plates and collect the cell culture supernatants.

-

Cytokine Measurement: Measure the concentration of specific cytokines in the supernatants using ELISA or a multiplex bead-based assay according to the manufacturer's instructions.

-

Data Analysis: Analyze the dose-dependent effect of BMS-587101 on the production of each cytokine and determine the IC50 values.

References

BMS-587101: A Technical Overview of a Small Molecule LFA-1 Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction: Targeting Leukocyte Adhesion

Leukocyte Function-Associated Antigen-1 (LFA-1), an integrin receptor (αLβ2 or CD11a/CD18), is a critical mediator of immune cell trafficking and activation.[1][2][3] Expressed on all leukocytes, LFA-1's interaction with Intercellular Adhesion Molecules (ICAMs) on endothelial cells and antigen-presenting cells (APCs) is fundamental to T-cell adhesion, the formation of the immunological synapse, and subsequent T-cell proliferation and cytokine production.[3][4] The clinical success of the anti-LFA-1 antibody, efalizumab, in treating psoriasis established LFA-1 as a validated therapeutic target for autoimmune and inflammatory diseases.[1][3] This has driven significant efforts to develop orally bioavailable, small molecule antagonists of LFA-1 to offer a more convenient therapeutic alternative. BMS-587101 emerged from these efforts as a potent, orally active LFA-1 antagonist with demonstrated efficacy in preclinical models of inflammation and autoimmunity.[4][5]

Mechanism of Action

The LFA-1 Signaling Pathway

LFA-1 activation is a tightly regulated process involving conformational changes that shift the molecule from a low-affinity to a high-affinity state, enabling robust binding to its ligands, primarily ICAM-1. This process is governed by two main signaling paradigms:

-

Inside-Out Signaling : On quiescent T-cells, LFA-1 exists in an inactive, bent conformation.[6] Upon T-cell receptor (TCR) or chemokine receptor stimulation, intracellular signals are generated that lead to the binding of proteins like talin and kindlin-3 to the cytoplasmic tail of the β2 subunit.[6][7] This "unclasps" the cytoplasmic domains, triggering a conformational shift to an extended, high-affinity state capable of binding ICAM-1.[7]

-

Outside-In Signaling : Once LFA-1 binds to ICAM-1, it initiates its own signaling cascade within the T-cell. This outside-in signaling synergizes with TCR signaling to amplify downstream pathways, such as the Erk1/2 pathway, promoting sustained T-cell activation, proliferation, and cytokine production.[8][9][10]

Caption: LFA-1 inside-out and outside-in signaling pathways in T-cell activation.

Inhibition by BMS-587101

BMS-587101 is a spirocyclic hydantoin-based compound that functions as a direct antagonist of LFA-1.[1][2] It inhibits the interaction between LFA-1 and ICAM-1, thereby preventing the crucial cell-cell adhesion required for an effective immune response. By blocking this interaction, BMS-587101 effectively inhibits LFA-1-mediated T-cell adhesion to endothelial cells, T-cell proliferation, and the production of pro-inflammatory Th1 cytokines.[4][5]

Caption: BMS-587101 blocks the LFA-1/ICAM-1 interaction, inhibiting T-cell activation.

Pharmacological Data

In Vitro Potency

BMS-587101 demonstrates potent inhibitory activity across various in vitro assays designed to measure LFA-1 function. The compound effectively blocks the adhesion of human T-cells to endothelial cells and suppresses T-cell proliferation in response to stimuli.

| Assay Type | Cell System | Species | IC50 (nM) | Reference |

| T-cell Adhesion | Human T-cells / HUVEC | Human | 18 - 20 | [5] |

| T-cell Proliferation | Mixed Lymphocyte Reaction (MLR) | Human (PBMC) | 20 | [5] |

| T-cell Adhesion | Mouse T-cells / b.END3 | Mouse | 150 | [5] |

In Vivo Efficacy

The oral bioavailability and cross-reactivity of BMS-587101 in rodents enabled its evaluation in multiple preclinical models of inflammatory disease.[4] The compound showed significant efficacy in reducing disease severity in murine models of arthritis and lung inflammation.

| Disease Model | Species | Dosing Regimen | Key Findings | Reference |

| Antibody-Induced Arthritis (AIA) | Mouse | 65-100 mg/kg, p.o. | Significant reduction in clinical score; protection from bone destruction. | [4][11] |

| Collagen-Induced Arthritis (CIA) | Mouse | Not specified | Marked protection from inflammation and bone destruction. | [4] |

| Ovalbumin-Induced Lung Inflammation | Mouse | 0.1-10 mg/kg, p.o., BID | Significant, dose-dependent inhibition of eosinophil accumulation. | [5] |

| Transplant Rejection (with CTLA-4Ig) | Not specified | Not specified | Efficacious in an animal model of transplant rejection. | [1][2] |

Key Experimental Protocols

HUVEC / T-Cell Adhesion Assay

This assay quantifies the ability of an antagonist to block the LFA-1-dependent adhesion of T-cells to a monolayer of endothelial cells.

-

Cell Culture and Plating : Human Umbilical Vein Endothelial Cells (HUVECs) are cultured to confluence in 96-well plates.[1]

-

Activation : The HUVEC monolayer is activated with a pro-inflammatory stimulus like TNF-α for several hours to upregulate ICAM-1 expression.

-

T-Cell Preparation : Primary human T-cells are isolated from peripheral blood mononuclear cells (PBMCs).[1] The T-cells are then labeled with a fluorescent dye, such as Calcein-AM, for later quantification.

-

Compound Incubation : Labeled T-cells are pre-incubated with varying concentrations of BMS-587101 or vehicle control for a defined period (e.g., 30 minutes) at 37°C.

-

Co-culture and Adhesion : The compound-treated T-cells are added to the activated HUVEC monolayer and allowed to adhere for approximately 30-60 minutes.

-

Washing : Non-adherent T-cells are removed by gentle washing with assay buffer.

-

Quantification : The fluorescence of the remaining adherent T-cells is measured using a plate reader. The IC50 value is calculated as the concentration of BMS-587101 that causes a 50% reduction in T-cell adhesion compared to the vehicle control.[5]

In Vivo Arthritis Models (AIA/CIA)

Murine models of arthritis are standard for evaluating the in vivo efficacy of anti-inflammatory compounds.[12][13]

Caption: Key stages in the execution of in vivo arthritis models for efficacy testing.

-

Model Induction :

-

Antibody-Induced Arthritis (AIA) : Arthritis is rapidly induced by administering a cocktail of monoclonal antibodies against type II collagen, followed a few days later by a lipopolysaccharide (LPS) challenge.[11]

-

Collagen-Induced Arthritis (CIA) : This is a more T-cell-dependent model where autoimmunity is induced by immunizing susceptible mouse strains (e.g., DBA/1) with type II collagen emulsified in Complete Freund's Adjuvant (CFA).[4]

-

-

Treatment Protocol : BMS-587101 is administered orally (p.o.) once or twice daily, starting either before (prophylactic) or after (therapeutic) the onset of clinical symptoms.[4][5]

-

Efficacy Endpoints :

-

Clinical Score : Disease progression is monitored visually by scoring paw swelling and erythema on a standardized scale (e.g., 0-4 per paw).[4]

-

Paw Volume : Changes in paw thickness or volume are measured using digital calipers.

-

Histopathology : At the end of the study, joints are collected, sectioned, and stained (e.g., H&E) to assess levels of inflammation, synovial hyperplasia, and cartilage/bone erosion.[4]

-

Biomarker Analysis : Joint tissue or serum can be analyzed for levels of pro-inflammatory cytokine mRNA (e.g., TNF-α, IL-1β) or protein.[4]

-

Summary and Conclusion

BMS-587101 is a potent, orally active small molecule antagonist of LFA-1. It effectively blocks the LFA-1/ICAM-1 interaction, a key step in immune cell trafficking and activation.[5] Preclinical data demonstrates its ability to inhibit T-cell adhesion and proliferation in vitro and to significantly reduce inflammation and joint destruction in robust animal models of arthritis.[4] These findings underscore the therapeutic potential of targeting LFA-1 with small molecule inhibitors for treating a range of autoimmune and inflammatory diseases.[4] While BMS-587101 itself was not advanced further, the data from its development provides a strong proof-of-concept for this therapeutic strategy.[11]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Discovery and development of 5-[(5S,9R)-9-(4-cyanophenyl)-3-(3,5-dichlorophenyl)-1-methyl-2,4-dioxo-1,3,7-triazaspiro[4.4]non-7-yl-methyl]-3-thiophenecarboxylic acid (BMS-587101)--a small molecule antagonist of leukocyte function associated antigen-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Small molecule antagonist of leukocyte function associated antigen-1 (LFA-1): structure-activity relationships leading to the identification of 6-((5S,9R)-9-(4-cyanophenyl)-3-(3,5-dichlorophenyl)-1-methyl-2,4-dioxo-1,3,7-triazaspiro[4.4]nonan-7-yl)nicotinic acid (BMS-688521) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. An LFA-1 (alphaLbeta2) small-molecule antagonist reduces inflammation and joint destruction in murine models of arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. LFA-1 Activation in T-Cell Migration and Immunological Synapse Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. LFA-1 in T cell priming, differentiation, and effector functions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. LFA-1 Regulates CD8+ T Cell Activation via T Cell Receptor-mediated and LFA-1-mediated Erk1/2 Signal Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 9. LFA-1 regulates CD8+ T cell activation via T cell receptor-mediated and LFA-1-mediated Erk1/2 signal pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ashpublications.org [ashpublications.org]

- 11. researchgate.net [researchgate.net]

- 12. In Vivo Models for Inflammatory Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Autoimmune Arthritis Preclinical Models | ChemPartner [chempartner.com]

An In-Depth Technical Guide to BMS-587101: A Potent LFA-1 Antagonist

Introduction

BMS-587101 is a potent, orally bioavailable small molecule antagonist of the lymphocyte function-associated antigen-1 (LFA-1), an integrin receptor crucial for T-cell mediated immune responses. By inhibiting the interaction between LFA-1 and its ligand, the intercellular adhesion molecule-1 (ICAM-1), BMS-587101 effectively modulates T-cell adhesion, proliferation, and cytokine production. This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and preclinical data of BMS-587101, intended for researchers, scientists, and professionals in drug development.

Chemical Structure and Properties

BMS-587101 is a complex heterocyclic compound with a spirocyclic hydantoin (B18101) core. Its chemical and physical properties are summarized in the tables below.

| Identifier | Value |

| IUPAC Name | 5-{[(5S,9R)-9-(4-Cyanophenyl)-3-(3,5-dichlorophenyl)-1-methyl-2,4-dioxo-1,3,7-triazaspiro[4.4]non-7-yl]methyl}-3-thiophenecarboxylic acid[1] |

| SMILES | CN1C(=O)N(c2cc(Cl)cc(Cl)c2)C(=O)[C@]3(C1)C--INVALID-LINK--N(Cc1cc(cs1)C(=O)O)C3 |

| CAS Number | 509083-77-6 |

| Physicochemical Property | Value |

| Molecular Formula | C26H20Cl2N4O4S[2] |

| Molecular Weight | 555.43 g/mol [2] |

| Solubility | Information not publicly available. Stock solutions are typically prepared in DMSO. |

| pKa | Information not publicly available. |

Mechanism of Action and Signaling Pathway

BMS-587101 functions as a direct antagonist of LFA-1 (also known as αLβ2 integrin), preventing its interaction with ICAM-1. This interaction is a critical step in the immunological synapse, which is necessary for T-cell activation, adhesion to endothelial cells, and migration to sites of inflammation.

The binding of LFA-1 to ICAM-1 initiates a cascade of intracellular signaling events. By blocking this initial binding, BMS-587101 effectively inhibits downstream signaling pathways that lead to T-cell activation and inflammatory responses. The simplified signaling pathway is depicted below.

Preclinical Data

In Vitro Activity

BMS-587101 has demonstrated potent inhibitory activity in various in vitro assays. A summary of the key findings is presented in the table below.

| Assay | Cell Type | Endpoint | IC50 | Reference |

| T-cell Proliferation | Human HUVEC | Inhibition of LFA-1-mediated proliferation | 20 nM | [3] |

| Cell Adhesion | Human T-cells to HUVEC | Inhibition of LFA-1-mediated adhesion | 20 nM | [3] |

| T-cell Proliferation | Mouse Splenocytes | Inhibition of LFA-1-mediated proliferation | 150 nM | [3] |

| Cell Adhesion | Mouse T-cells to bEND cells | Inhibition of LFA-1-mediated adhesion | 150 nM | [3] |

In Vivo Activity

The efficacy of BMS-587101 has been evaluated in murine models of inflammatory diseases, demonstrating its potential as a therapeutic agent.

| Model | Species | Dosing | Key Findings | Reference |

| Ovalbumin-induced lung inflammation | Mouse | 0.1, 1.0, and 10 mg/kg, p.o., twice daily | Significant inhibition of eosinophil accumulation. | [3] |

| Antibody-induced arthritis | Mouse | Not specified | Significant reduction in clinical score and cytokine mRNA levels in joints. | [4] |

| Collagen-induced arthritis | Mouse | Not specified | Marked protection from inflammation and bone destruction. | [4] |

Pharmacokinetics

Detailed pharmacokinetic parameters for BMS-587101 are not extensively reported in the public domain. However, it is described as being orally bioavailable in rodents.[4]

Experimental Protocols

Detailed, step-by-step experimental protocols for the studies conducted specifically with BMS-587101 are not publicly available. The following are generalized protocols for the key assays mentioned, based on standard laboratory practices.

T-Cell Adhesion Assay (Static)

This assay measures the ability of T-cells to adhere to a layer of endothelial cells or purified ICAM-1, and the inhibition of this process by a compound like BMS-587101.

T-Cell Proliferation Assay

This assay assesses the ability of a compound to inhibit T-cell proliferation, which is a hallmark of T-cell activation.

Murine Collagen-Induced Arthritis (CIA) Model

The CIA model is a widely used preclinical model for rheumatoid arthritis to evaluate the in vivo efficacy of anti-inflammatory compounds.

Conclusion

BMS-587101 is a well-characterized LFA-1 antagonist with potent in vitro and in vivo activity. Its ability to inhibit T-cell adhesion, proliferation, and cytokine production makes it a promising candidate for the treatment of autoimmune and inflammatory diseases. Further investigation into its pharmacokinetic profile and clinical efficacy is warranted. This guide provides a foundational understanding of the chemical and biological properties of BMS-587101 for the scientific community.

References

- 1. researchgate.net [researchgate.net]

- 2. An LFA-1 (alphaLbeta2) small-molecule antagonist reduces inflammation and joint destruction in murine models of arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. LFA-1/ICAM-1 Interaction as a Therapeutic Target in Dry Eye Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

In-Depth Technical Guide: BMS-587101 Target Validation in Immune Cells

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

BMS-587101 is a potent, orally bioavailable small-molecule antagonist of the Leukocyte Function-Associated Antigen-1 (LFA-1), a critical integrin involved in immune cell adhesion and activation. This document provides a comprehensive technical overview of the target validation of BMS-587101 in immune cells, focusing on its mechanism of action, effects on T lymphocytes, and detailed experimental protocols for its evaluation. The presented data underscores the therapeutic potential of LFA-1 antagonism in autoimmune and inflammatory diseases.

Introduction to BMS-587101 and its Molecular Target: LFA-1

BMS-587101 is an investigational drug candidate designed to modulate immune responses by targeting LFA-1 (also known as αLβ2 or CD11a/CD18). LFA-1 is a heterodimeric protein expressed on the surface of all leukocytes, including T cells, B cells, and myeloid cells. It plays a pivotal role in a wide range of immune functions, including leukocyte trafficking, antigen presentation, and T-cell-mediated cytotoxicity.

The primary ligand for LFA-1 is the Intercellular Adhesion Molecule-1 (ICAM-1), which is expressed on the surface of various cells, including endothelial cells and antigen-presenting cells (APCs). The interaction between LFA-1 and ICAM-1 is essential for the firm adhesion of leukocytes to the endothelium, allowing them to extravasate into tissues, and for the formation of the immunological synapse between T cells and APCs, a critical step in T cell activation.[1][2][3] In inflammatory conditions, the expression of both LFA-1 and ICAM-1 is often upregulated, leading to excessive immune cell infiltration and tissue damage. Therefore, inhibiting the LFA-1/ICAM-1 interaction represents a promising therapeutic strategy for a variety of autoimmune and inflammatory disorders.

Mechanism of Action of BMS-587101

BMS-587101 functions as a direct antagonist of LFA-1. It binds to a site on the αL subunit of LFA-1, preventing the conformational changes necessary for high-affinity binding to ICAM-1. By blocking this interaction, BMS-587101 effectively disrupts the adhesion of immune cells to their targets, thereby inhibiting subsequent inflammatory processes.

dot

References

- 1. Structural Modifications of ICAM-1 Cyclic Peptides to Improve the Activity to Inhibit Heterotypic Adhesion of T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting ICAM-1/LFA-1 interaction for controlling autoimmune diseases: designing peptide and small molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ICAM-1: A master regulator of cellular responses in inflammation, injury resolution, and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Pharmacology of BMS-587101: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

BMS-587101 is a potent, orally bioavailable small molecule antagonist of the Leukocyte Function-Associated Antigen-1 (LFA-1), a critical integrin involved in leukocyte adhesion and trafficking. This document provides a comprehensive overview of the preclinical pharmacology of BMS-587101, detailing its mechanism of action, in vitro potency, and in vivo efficacy in established models of inflammatory disease. The information presented herein is intended to serve as a technical guide for researchers and drug development professionals interested in the therapeutic potential of LFA-1 antagonism.

Introduction to BMS-587101

BMS-587101 is a novel compound developed by Bristol-Myers Squibb that targets the interaction between LFA-1 and its primary ligand, Intercellular Adhesion Molecule-1 (ICAM-1).[1][2] This interaction is a cornerstone of immune cell adhesion, migration, and the formation of the immunological synapse, making it a key process in the inflammatory cascade. By inhibiting this interaction, BMS-587101 demonstrates significant anti-inflammatory properties in a range of preclinical models, suggesting its potential as a therapeutic agent for autoimmune and inflammatory diseases such as rheumatoid arthritis and psoriasis.[1]

Mechanism of Action

BMS-587101 functions as a direct antagonist of LFA-1 (also known as αLβ2 or CD11a/CD18), an integrin exclusively expressed on the surface of leukocytes. LFA-1 plays a pivotal role in the adhesion of T-cells to endothelial cells and antigen-presenting cells (APCs) through its interaction with ICAM-1. This adhesion is a prerequisite for T-cell activation, proliferation, and the subsequent production of pro-inflammatory cytokines. BMS-587101 binds to LFA-1 and sterically hinders its binding to ICAM-1, thereby disrupting these crucial inflammatory processes.[1][2]

Figure 1: Mechanism of Action of BMS-587101.

In Vitro Pharmacology

The in vitro activity of BMS-587101 has been characterized in several key functional assays that model different aspects of LFA-1-mediated immune responses.

Quantitative In Vitro Data

| Assay | Cell Type/System | Species | IC50 |

| LFA-1 Mediated T-Cell Proliferation | Human HUVEC cells | Human | 20 nM[3] |

| LFA-1 Mediated Adhesion | Mouse splenocytes and bEND cell line | Mouse | 150 nM[3] |

Experimental Protocols

This assay quantifies the ability of BMS-587101 to inhibit the adhesion of T-cells to ICAM-1.

-

Plate Coating: 96-well microplates are coated with recombinant human or mouse ICAM-1 (typically 10 µg/mL in PBS) overnight at 4°C.

-

Cell Preparation: T-cells (e.g., human peripheral blood mononuclear cells [PBMCs] or mouse splenocytes) are isolated and labeled with a fluorescent dye such as Calcein-AM.

-

Compound Incubation: The labeled T-cells are pre-incubated with varying concentrations of BMS-587101 or vehicle control for 30 minutes at 37°C.

-

Adhesion: The treated T-cells are added to the ICAM-1 coated wells and allowed to adhere for 1-2 hours at 37°C.

-

Washing: Non-adherent cells are removed by gentle washing with PBS.

-

Quantification: The fluorescence of the remaining adherent cells is measured using a fluorescence plate reader. The IC50 value is calculated as the concentration of BMS-587101 that inhibits 50% of T-cell adhesion.

This assay assesses the effect of BMS-587101 on T-cell proliferation in response to allogeneic stimulation.

-

Cell Preparation: Responder T-cells and irradiated or mitomycin-C treated stimulator cells (allogeneic PBMCs) are isolated.

-

Co-culture: Responder and stimulator cells are co-cultured in 96-well plates in the presence of varying concentrations of BMS-587101 or vehicle control.

-

Incubation: The cells are incubated for 4-5 days at 37°C in a humidified CO2 incubator.

-

Proliferation Measurement: T-cell proliferation is quantified by measuring the incorporation of a proliferation marker, such as [³H]-thymidine or by using a dye dilution assay (e.g., CFSE).

-

Analysis: The level of proliferation is determined by scintillation counting or flow cytometry, and the IC50 value is calculated.

This assay measures the inhibitory effect of BMS-587101 on the production of Th1 cytokines, such as IFN-γ and TNF-α.

-

Cell Stimulation: PBMCs are stimulated with a mitogen (e.g., phytohemagglutinin) or anti-CD3/CD28 antibodies in the presence of varying concentrations of BMS-587101 for 24-48 hours.

-

Cytokine Measurement: The concentration of Th1 cytokines in the cell culture supernatant is measured using an enzyme-linked immunosorbent assay (ELISA) or a multiplex bead-based immunoassay.

-

Analysis: The IC50 value for the inhibition of each cytokine is determined.

References

- 1. An LFA-1 (alphaLbeta2) small-molecule antagonist reduces inflammation and joint destruction in murine models of arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Small molecule antagonist of leukocyte function associated antigen-1 (LFA-1): structure-activity relationships leading to the identification of 6-((5S,9R)-9-(4-cyanophenyl)-3-(3,5-dichlorophenyl)-1-methyl-2,4-dioxo-1,3,7-triazaspiro[4.4]nonan-7-yl)nicotinic acid (BMS-688521) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

In-Depth Technical Guide: BMS-587101 and its Effect on T-Cell Proliferation

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-587101 is a potent, small-molecule antagonist of the Leukocyte Function-Associated Antigen-1 (LFA-1 or αLβ2 integrin). By inhibiting the interaction between LFA-1 on T-cells and its ligand, the Intercellular Adhesion Molecule-1 (ICAM-1), BMS-587101 effectively modulates the immune response. This technical guide provides a comprehensive overview of the mechanism of action of BMS-587101, with a specific focus on its inhibitory effects on T-cell proliferation. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the underlying signaling pathways and experimental workflows.

Introduction

T-cell activation and proliferation are central to the adaptive immune response and are implicated in the pathophysiology of numerous autoimmune and inflammatory diseases. The interaction between LFA-1 on T-cells and ICAM-1 on antigen-presenting cells (APCs) and endothelial cells is a critical co-stimulatory signal required for the formation of a stable immunological synapse, leading to T-cell activation, proliferation, and cytokine production.[1] BMS-587101 has been developed as a therapeutic agent that targets this interaction, thereby offering a potential treatment for conditions such as rheumatoid arthritis and psoriasis.[2] In preclinical studies, BMS-587101 has demonstrated efficacy in reducing inflammation and joint destruction in murine models of arthritis.[1] This document serves as a technical resource for understanding the cellular and molecular effects of BMS-587101 on T-cell function.

Mechanism of Action

BMS-587101 functions as a direct antagonist of LFA-1. It binds to LFA-1 on T-cells and prevents the conformational changes necessary for high-affinity binding to ICAM-1.[3] This blockade of the LFA-1/ICAM-1 interaction disrupts the formation of the immunological synapse, a specialized junction between a T-cell and an APC. The immunological synapse is essential for sustained signaling from the T-cell receptor (TCR) and co-stimulatory molecules, which is a prerequisite for full T-cell activation and subsequent proliferation.[4] By preventing this crucial cell-cell adhesion, BMS-587101 effectively dampens the downstream signaling cascades that lead to T-cell proliferation and effector functions.

Quantitative Data on T-Cell Proliferation Inhibition

The inhibitory effect of BMS-587101 on T-cell proliferation has been quantified in various in vitro assays. The half-maximal inhibitory concentration (IC50) is a key parameter used to measure the potency of the compound.

| Assay Type | Cell Type | Species | IC50 Value | Reference |

| Mixed Lymphocyte Reaction (MLR) | Human Peripheral Blood Mononuclear Cells (PBMCs) | Human | 20 nM | N/A |

| T-cell Adhesion to ICAM-1 | Mouse Splenocytes | Mouse | 150 nM | N/A |

Experimental Protocols

Human Mixed Lymphocyte Reaction (MLR) Assay for T-Cell Proliferation

This protocol is a representative method for assessing the effect of BMS-587101 on allogeneic T-cell proliferation.

Objective: To determine the dose-dependent inhibition of T-cell proliferation by BMS-587101 in a one-way mixed lymphocyte reaction.

Materials:

-

Peripheral Blood Mononuclear Cells (PBMCs) from two healthy, unrelated donors

-

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin

-

Mitomycin C or irradiation source

-

BMS-587101 (stock solution in DMSO)

-

[³H]-Thymidine or Carboxyfluorescein succinimidyl ester (CFSE)

-

96-well round-bottom culture plates

-

Scintillation counter or flow cytometer

Procedure:

-

Preparation of Responder and Stimulator Cells:

-

Isolate PBMCs from two donors using Ficoll-Paque density gradient centrifugation.

-

Designate PBMCs from one donor as "responder" cells.

-

Treat PBMCs from the second donor with Mitomycin C (50 µg/mL for 30 minutes at 37°C) or gamma irradiation (30 Gy) to render them incapable of proliferation. These are the "stimulator" cells. Wash the stimulator cells three times with complete RPMI medium.

-

-

Assay Setup:

-

Resuspend responder and stimulator cells in complete RPMI medium at a concentration of 1 x 10⁶ cells/mL.

-

In a 96-well plate, add 100 µL of responder cells (1 x 10⁵ cells) to each well.

-

Add 100 µL of stimulator cells (1 x 10⁵ cells) to each well containing responder cells.

-

Prepare control wells with responder cells alone and stimulator cells alone.

-

-

Compound Addition:

-

Prepare serial dilutions of BMS-587101 in complete RPMI medium. The final DMSO concentration should be kept below 0.1%.

-

Add the desired concentrations of BMS-587101 or vehicle control (DMSO) to the co-cultures.

-

-

Incubation:

-

Incubate the plates for 5 days at 37°C in a humidified atmosphere with 5% CO₂.

-

-

Measurement of Proliferation:

-

[³H]-Thymidine Incorporation: 18 hours before harvesting, add 1 µCi of [³H]-thymidine to each well. Harvest the cells onto glass fiber filters and measure the incorporated radioactivity using a scintillation counter.

-

CFSE Staining: Prior to co-culture, label the responder cells with CFSE. After the 5-day incubation, harvest the cells and analyze the dilution of CFSE fluorescence by flow cytometry. Proliferation is indicated by a decrease in CFSE intensity.[5]

-

Data Analysis: Calculate the percentage of inhibition of T-cell proliferation for each concentration of BMS-587101 compared to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a four-parameter logistic curve.

T-Cell Adhesion Assay

Objective: To measure the inhibition of T-cell adhesion to ICAM-1 by BMS-587101.

Materials:

-

Purified T-cells

-

Recombinant human ICAM-1

-

96-well flat-bottom plates

-

Bovine Serum Albumin (BSA)

-

Calcein-AM fluorescent dye

-

BMS-587101

-

Fluorescence plate reader

Procedure:

-

Plate Coating: Coat the wells of a 96-well plate with recombinant human ICAM-1 overnight at 4°C.

-

Blocking: Wash the wells and block with 1% BSA in PBS for 1 hour at 37°C to prevent non-specific binding.

-

Cell Labeling and Treatment: Label purified T-cells with Calcein-AM. Pre-incubate the labeled T-cells with various concentrations of BMS-587101 or vehicle control for 30 minutes at 37°C.

-

Adhesion: Add the treated T-cells to the ICAM-1 coated wells and incubate for 1-2 hours at 37°C.

-

Washing: Gently wash the wells to remove non-adherent cells.

-

Quantification: Measure the fluorescence of the remaining adherent cells using a fluorescence plate reader.

Data Analysis: Calculate the percentage of inhibition of adhesion for each BMS-587101 concentration compared to the vehicle control and determine the IC50 value.

Effect on T-Cell Activation Markers and Cytokine Production

BMS-587101's inhibition of T-cell proliferation is accompanied by a reduction in the expression of key T-cell activation markers and the production of pro-inflammatory cytokines.

T-Cell Activation Markers

Upon activation, T-cells upregulate surface markers such as CD25 (the alpha chain of the IL-2 receptor) and CD69 (an early activation marker).[6][7] BMS-587101 is expected to inhibit the upregulation of these markers in a dose-dependent manner, consistent with its blockade of T-cell activation.

| Marker | Function | Expected Effect of BMS-587101 |

| CD25 | High-affinity IL-2 receptor component, crucial for T-cell proliferation.[6] | Downregulation |

| CD69 | Early marker of lymphocyte activation, involved in cell retention in tissues.[7] | Downregulation |

Th1 Cytokine Production

BMS-587101 has been shown to inhibit the production of Th1 cytokines, which are key mediators of cellular immunity and inflammation.[1]

| Cytokine | Function in T-Cell Response | Expected Effect of BMS-587101 |

| Interferon-gamma (IFN-γ) | Promotes Th1 differentiation, activates macrophages.[8] | Inhibition of production |

| Interleukin-2 (IL-2) | A critical growth factor for T-cell proliferation and differentiation.[9] | Inhibition of production |

Signaling Pathways and Experimental Workflows

LFA-1 Signaling Pathway in T-Cell Activation

The binding of LFA-1 to ICAM-1 initiates a signaling cascade that synergizes with TCR signaling to promote T-cell activation and proliferation. A key downstream effector of LFA-1 signaling is the Erk1/2 MAP kinase pathway.[10]

Caption: LFA-1 signaling pathway and the inhibitory action of BMS-587101.

Experimental Workflow for Assessing T-Cell Proliferation

The following diagram illustrates the general workflow for an in vitro T-cell proliferation assay to evaluate the efficacy of BMS-587101.

Caption: General workflow for an in vitro T-cell proliferation assay.

Conclusion

BMS-587101 is a well-characterized LFA-1 antagonist that demonstrates potent inhibition of T-cell proliferation. Its mechanism of action, centered on the disruption of the LFA-1/ICAM-1 interaction, leads to the suppression of essential co-stimulatory signals required for full T-cell activation. The quantitative data and experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to further investigate the immunomodulatory properties of BMS-587101 and similar compounds targeting the LFA-1 pathway. The provided diagrams offer a clear visual representation of the complex biological processes involved. This comprehensive technical overview underscores the potential of BMS-587101 as a therapeutic agent for T-cell mediated inflammatory and autoimmune diseases.

References

- 1. An LFA-1 (alphaLbeta2) small-molecule antagonist reduces inflammation and joint destruction in murine models of arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. newdrugapprovals.org [newdrugapprovals.org]

- 3. LFA-1 Affinity Regulation Is Necessary for the Activation and Proliferation of Naive T Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. cdn-links.lww.com [cdn-links.lww.com]

- 6. The Expression of Activation Markers CD25 and CD69 Increases during Biologic Treatment of Psoriasis [ouci.dntb.gov.ua]

- 7. CD69, CD25, and HLA-DR activation antigen expression on CD3+ lymphocytes and relationship to serum TNF-alpha, IFN-gamma, and sIL-2R levels in aging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Restricted T cell expression of IL-2/IFN-gamma mRNA in human inflammatory disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Interleukin 2-mediated immune interferon (IFN-gamma) production by human T cells and T cell subsets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. LFA-1 Regulates CD8+ T Cell Activation via T Cell Receptor-mediated and LFA-1-mediated Erk1/2 Signal Pathways - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Inhibition of Th1 Cytokine Production by BMS-587101

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the mechanism and effects of BMS-587101, a potent and orally bioavailable small-molecule antagonist of Leukocyte Function-Associated Antigen-1 (LFA-1). By inhibiting the interaction between LFA-1 on T cells and Intercellular Adhesion Molecule-1 (ICAM-1) on antigen-presenting cells (APCs) and endothelial cells, BMS-587101 effectively suppresses T cell activation, proliferation, and the production of key pro-inflammatory Th1 cytokines. This document provides a comprehensive overview of the underlying signaling pathways, quantitative data on its inhibitory activities, and detailed experimental protocols for assessing its efficacy.

Introduction: The Role of LFA-1 in Th1-Mediated Immunity

T helper 1 (Th1) cells are critical drivers of cell-mediated immunity, primarily through the secretion of pro-inflammatory cytokines such as Interferon-gamma (IFN-γ), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-2 (IL-2). While essential for host defense against intracellular pathogens, dysregulated Th1 responses are implicated in the pathogenesis of numerous autoimmune and inflammatory diseases, including rheumatoid arthritis and psoriasis.

A key molecular interaction that governs the activation and function of T cells is the binding of the integrin LFA-1 (CD11a/CD18) on the T cell surface to its ligand, ICAM-1 (CD54), expressed on APCs and inflamed endothelium. This interaction is crucial for:

-

Stabilizing the Immunological Synapse: The LFA-1:ICAM-1 interaction provides a critical co-stimulatory signal, strengthening the adhesion between the T cell and the APC, which is necessary for sustained T cell receptor (TCR) signaling.

-

T Cell Proliferation and Differentiation: Robust LFA-1 signaling is required for optimal T cell proliferation and differentiation into effector phenotypes, including Th1 cells.

-

Leukocyte Trafficking: The adhesion of LFA-1 to ICAM-1 on endothelial cells facilitates the migration of T cells from the bloodstream into sites of inflammation.

BMS-587101 is a spirocyclic hydantoin-based compound that acts as a potent antagonist of LFA-1.[1] By blocking the LFA-1:ICAM-1 interaction, BMS-587101 offers a targeted therapeutic approach to modulate T cell-mediated inflammation.[1][2] In vitro studies have demonstrated that BMS-587101 inhibits LFA-1-mediated T cell adhesion, T cell proliferation, and the production of Th1 cytokines.[2]

Mechanism of Action: LFA-1 Antagonism

BMS-587101 functions by binding to LFA-1 and preventing its interaction with ICAM-1. This blockade disrupts the formation and stability of the immunological synapse, a specialized junction between a T cell and an APC. The immunological synapse is essential for the full activation of a T cell. Without the stabilizing co-stimulatory signal provided by the LFA-1:ICAM-1 interaction, the signaling cascade initiated by the T cell receptor (TCR) is attenuated. This leads to a reduction in T cell activation, proliferation, and subsequent cytokine production.

Quantitative Data: In Vitro Inhibitory Activity

BMS-587101 has demonstrated potent inhibition of LFA-1-mediated functions in various in vitro assays. The following tables summarize the available quantitative data.

Table 1: Inhibition of T Cell Proliferation and Adhesion by BMS-587101

| Assay | Cell Type | Species | IC50 | Reference |

| LFA-1-mediated T cell proliferation | Human Umbilical Vein Endothelial Cells (HUVEC) | Human | 20 nM | [3] |

| LFA-1-mediated T cell proliferation | Mouse Splenocytes | Mouse | 150 nM | [3] |

| LFA-1-mediated adhesion | Mouse T cells to b.END3 cells | Mouse | 150 nM | [3] |

No specific IC50 values for the inhibition of individual Th1 cytokines (IFN-γ, TNF-α, IL-2) by BMS-587101 are publicly available in the reviewed literature. The compound has been shown to inhibit "Th1 cytokine production" generally.[2]

Signaling Pathways Affected by BMS-587101

The inhibition of the LFA-1:ICAM-1 interaction by BMS-587101 disrupts downstream signaling pathways that are critical for Th1 cell differentiation and cytokine production. The primary consequence is the attenuation of TCR signaling, which in turn affects the activation of key transcription factors required for the expression of Th1-associated genes.

References

Methodological & Application

Application Notes and Protocols: BMS-587101 in vitro T-Cell Adhesion Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leukocyte function-associated antigen-1 (LFA-1), an integrin receptor expressed on T-cells, plays a critical role in the inflammatory response by mediating T-cell adhesion to endothelial cells and antigen-presenting cells (APCs). This adhesion is facilitated by the interaction of LFA-1 with intercellular adhesion molecule-1 (ICAM-1). The dysregulation of this interaction is implicated in various autoimmune and inflammatory diseases. BMS-587101 is a potent, orally active small-molecule antagonist of LFA-1 that disrupts the LFA-1/ICAM-1 interaction, thereby inhibiting T-cell adhesion and subsequent inflammatory cascades.[1][2] These application notes provide a detailed protocol for an in vitro T-cell adhesion assay to evaluate the efficacy of BMS-587101 and other potential LFA-1 inhibitors.

Chemical Information: BMS-587101

| Property | Value |

| IUPAC Name | 5-({(5S,9R)-9-(4-cyanophenyl)-3-(3,5-dichlorophenyl)-1-methyl-2,4-dioxo-1,3,7-triazaspiro[4.4]nonan-7-yl}methyl)thiophene-3-carboxylic acid |

| CAS Number | 509083-77-6[1] |

| Molecular Formula | C₂₆H₂₀Cl₂N₄O₄S[3] |

| Molecular Weight | 555.43 g/mol [3] |

| Mechanism of Action | LFA-1 Antagonist[1] |

Quantitative Data

The inhibitory activity of BMS-587101 on T-cell adhesion can be quantified by determining its half-maximal inhibitory concentration (IC₅₀).

| Assay | Cell Line/System | IC₅₀ |

| LFA-1-mediated T-cell adhesion to HUVEC | Human T-cells and HUVEC | 20 nM[1] |

| LFA-1-mediated T-cell proliferation | Human T-cells and HUVEC | 20 nM[1] |

| LFA-1-mediated adhesion (murine) | Mouse splenocytes and bEND.3 cells | 150 nM[1] |

Experimental Protocols

This section details a static in vitro T-cell adhesion assay to assess the inhibitory effect of BMS-587101 on the LFA-1/ICAM-1 interaction.

Materials and Reagents

-

Human T-lymphocytes (e.g., Jurkat cells or freshly isolated primary T-cells)

-

Recombinant Human ICAM-1/CD54 Fc Chimera

-

BMS-587101

-

96-well flat-bottom, high-binding microplates

-

Calcein-AM or CellTrace™ CFSE

-

Phorbol 12-myristate 13-acetate (PMA)

-

Bovine Serum Albumin (BSA)

-

Phosphate Buffered Saline (PBS)

-

RPMI 1640 cell culture medium

-

Fetal Bovine Serum (FBS)

-

Fluorescence plate reader

Experimental Workflow

Step-by-Step Protocol

1. Plate Coating:

-

Dilute Recombinant Human ICAM-1 to a final concentration of 5 µg/mL in sterile PBS.

-

Add 50 µL of the ICAM-1 solution to each well of a 96-well high-binding microplate.

-

Incubate the plate overnight at 4°C.

-

The next day, aspirate the coating solution and wash each well three times with 200 µL of PBS.

-

Block non-specific binding by adding 200 µL of 1% BSA in PBS to each well and incubate for 1 hour at 37°C.

-

Wash the wells three times with 200 µL of PBS before use.

2. T-Cell Preparation and Staining:

-

Isolate primary human T-cells from peripheral blood or culture a T-cell line (e.g., Jurkat).

-

Resuspend the T-cells at 1 x 10⁶ cells/mL in serum-free RPMI 1640 medium.

-

Add Calcein-AM to a final concentration of 1 µM or CFSE to a final concentration of 5 µM and incubate for 30 minutes at 37°C in the dark.

-

Wash the cells twice with excess serum-free medium to remove any free dye.

-

Resuspend the labeled cells in serum-free RPMI 1640 at a concentration of 2 x 10⁶ cells/mL.

3. Inhibition with BMS-587101:

-

Prepare a serial dilution of BMS-587101 in serum-free RPMI 1640 (e.g., from 1 µM to 0.1 nM).

-

In separate tubes, mix equal volumes of the labeled T-cell suspension and the BMS-587101 dilutions. Include a vehicle control (e.g., DMSO).

-

Incubate the cells with the compound for 30 minutes at 37°C.

-

To activate the T-cells and induce LFA-1-mediated adhesion, add PMA to a final concentration of 50 ng/mL and incubate for an additional 15 minutes at 37°C.

4. Adhesion Assay:

-

Gently aspirate the blocking solution from the ICAM-1 coated plate.

-

Add 100 µL of the T-cell suspension (containing 1 x 10⁵ cells) to each well.[4]

-

Include positive controls (activated T-cells without inhibitor) and negative controls (unactivated T-cells).

-

Incubate the plate for 30-60 minutes at 37°C in a humidified incubator with 5% CO₂.

-

Carefully wash away the non-adherent cells by gently washing each well three times with 200 µL of pre-warmed PBS.

5. Quantification:

-

After the final wash, add 100 µL of PBS to each well.

-

Measure the fluorescence intensity of the adherent cells using a fluorescence plate reader with appropriate excitation and emission wavelengths (e.g., 485/520 nm for Calcein-AM and CFSE).

-

To determine the percentage of adhesion, a standard curve can be generated by plating known numbers of labeled T-cells.

-

Calculate the percent inhibition of adhesion for each concentration of BMS-587101 relative to the vehicle control.

-

Determine the IC₅₀ value by plotting the percent inhibition against the log concentration of BMS-587101 and fitting the data to a four-parameter logistic curve.

Signaling Pathway

The interaction of LFA-1 on T-cells with ICAM-1 on endothelial cells or APCs initiates a bidirectional signaling cascade. "Inside-out" signaling, triggered by chemokines or T-cell receptor (TCR) activation, leads to a conformational change in LFA-1, increasing its affinity for ICAM-1.[5][6][7] Upon binding to ICAM-1, LFA-1 initiates "outside-in" signaling, which further strengthens adhesion and modulates T-cell responses. BMS-587101 acts as an allosteric inhibitor, binding to the I-domain of LFA-1 and preventing the conformational changes necessary for high-affinity binding to ICAM-1, thus blocking both adhesion and subsequent "outside-in" signaling.

This detailed protocol and the accompanying information provide a robust framework for researchers to investigate the effects of BMS-587101 and other potential LFA-1 inhibitors on T-cell adhesion. The provided diagrams offer a clear visual representation of the experimental workflow and the underlying biological pathways.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. An LFA-1 (alphaLbeta2) small-molecule antagonist reduces inflammation and joint destruction in murine models of arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. Static Adhesion Assay for the Study of Integrin Activation in T Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Ins and outs of LFA-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structure and Dynamics of the Integrin LFA-1 I-Domain in the Inactive State Underlie its Inside-Out/Outside-In Signaling and Allosteric Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

Preparing BMS-587101 for Cell Culture Experiments: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-587101 is a potent and orally active small-molecule antagonist of the Leukocyte Function-Associated Antigen-1 (LFA-1).[1][2] LFA-1, an integrin receptor expressed on leukocytes, plays a critical role in immune responses by mediating cell-cell adhesion.[3][4] Its interaction with Intercellular Adhesion Molecule-1 (ICAM-1) on antigen-presenting cells and endothelial cells is essential for T-cell activation, proliferation, and trafficking to sites of inflammation.[3][5] By blocking the LFA-1/ICAM-1 interaction, BMS-587101 effectively inhibits T-cell mediated inflammatory processes, making it a valuable tool for immunology research and a potential therapeutic agent for autoimmune diseases.[1][2]

These application notes provide detailed protocols for the preparation and use of BMS-587101 in common cell culture-based assays, including T-cell adhesion and proliferation assays.

Physicochemical and Solubility Data

Proper preparation of BMS-587101 is crucial for obtaining accurate and reproducible experimental results. Due to its hydrophobic nature, BMS-587101 has poor solubility in aqueous solutions. The recommended solvent for preparing stock solutions is high-quality, anhydrous Dimethyl Sulfoxide (DMSO).

| Property | Data |

| Molecular Formula | C₂₆H₂₀Cl₂N₄O₄S |

| Molecular Weight | 555.43 g/mol |

| Appearance | Crystalline solid |

| Purity | ≥98% |

| Solubility | Soluble in DMSO |

| Storage of Solid | -20°C for up to 2 years |

| Storage of Stock Solution | -20°C for up to 1 month, -80°C for up to 6 months[1] |

Preparation of BMS-587101 Stock Solution

Materials:

-

BMS-587101 solid

-

Anhydrous/molecular sieve-treated DMSO

-

Sterile, amber or foil-wrapped microcentrifuge tubes

-

Calibrated analytical balance

-

Sterile, aerosol-resistant pipette tips

Protocol:

-

Aseptic Technique: Perform all steps in a sterile laminar flow hood to prevent contamination.

-

Equilibration: Allow the vial of BMS-587101 to equilibrate to room temperature before opening to prevent condensation.

-

Weighing: Accurately weigh the desired amount of BMS-587101. To prepare 1 mL of a 10 mM stock solution, weigh 5.55 mg.

-

Dissolution: Add the appropriate volume of DMSO to the weighed BMS-587101. For a 10 mM stock solution, add 1 mL of DMSO to 5.55 mg of the compound.

-

Mixing: Vortex the solution until the solid is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.

-

Aliquoting and Storage: Dispense the stock solution into single-use aliquots in sterile, amber or foil-wrapped tubes to protect from light and minimize freeze-thaw cycles. Store at -20°C for short-term use or -80°C for long-term storage.[1]

Experimental Protocols

T-Cell Adhesion Assay

This assay measures the ability of T-cells to adhere to a layer of endothelial cells or to plates coated with ICAM-1, an interaction mediated by LFA-1. BMS-587101 is expected to inhibit this adhesion in a dose-dependent manner.

Materials:

-

Human T-lymphocytes (e.g., Jurkat cells or primary human T-cells)

-

Human Umbilical Vein Endothelial Cells (HUVECs) or recombinant human ICAM-1

-

96-well tissue culture plates (flat-bottom)

-

BMS-587101 stock solution (10 mM in DMSO)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Fluorescent dye for cell labeling (e.g., Calcein-AM)

-

Wash buffer (e.g., PBS with 1% BSA)

-

Fluorescence plate reader

Protocol:

-

Plate Coating:

-

For HUVEC co-culture: Seed HUVECs in a 96-well plate and grow to a confluent monolayer.

-

For ICAM-1 coating: Coat the wells of a 96-well plate with recombinant human ICAM-1 (e.g., 10 µg/mL in PBS) overnight at 4°C. Wash the wells with PBS before use.

-

-

T-Cell Preparation:

-

Label T-cells with a fluorescent dye like Calcein-AM according to the manufacturer's instructions.

-

Resuspend the labeled T-cells in complete culture medium at a concentration of 1 x 10⁶ cells/mL.

-

-

BMS-587101 Treatment:

-

Prepare serial dilutions of BMS-587101 in complete culture medium from the 10 mM stock. A typical concentration range to test would be from 1 nM to 1 µM. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

-

Pre-incubate the labeled T-cells with the different concentrations of BMS-587101 for 30-60 minutes at 37°C.

-

-

Adhesion:

-

Add the pre-treated T-cells (e.g., 1 x 10⁵ cells/well) to the HUVEC monolayer or ICAM-1 coated wells.

-

Incubate for 30-60 minutes at 37°C to allow for adhesion.

-

-

Washing:

-

Gently wash the wells 2-3 times with pre-warmed wash buffer to remove non-adherent cells.

-

-

Quantification:

-

Measure the fluorescence of the remaining adherent cells using a fluorescence plate reader.

-

Calculate the percentage of adhesion for each treatment condition relative to the vehicle control (DMSO).

-

Determine the IC₅₀ value, which is the concentration of BMS-587101 that inhibits 50% of T-cell adhesion.

-

Expected Results: BMS-587101 has been shown to be a potent inhibitor of LFA-1-mediated T-cell adhesion with an IC₅₀ of 20 nM in human HUVEC cells.[1]

T-Cell Adhesion Assay Workflow

T-Cell Proliferation Assay (CFSE-Based)

This assay measures the ability of T-cells to proliferate in response to stimulation. LFA-1 plays a co-stimulatory role in T-cell activation and subsequent proliferation. BMS-587101 is expected to inhibit this process.

Materials:

-

Human Peripheral Blood Mononuclear Cells (PBMCs) or isolated human T-cells

-

Carboxyfluorescein succinimidyl ester (CFSE) dye

-

96-well round-bottom tissue culture plates

-

T-cell stimulants (e.g., anti-CD3/anti-CD28 antibodies or phytohemagglutinin (PHA))

-

BMS-587101 stock solution (10 mM in DMSO)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Flow cytometer

Protocol:

-

CFSE Labeling:

-

Label PBMCs or T-cells with CFSE according to the manufacturer's protocol.[6] A typical concentration is 1-5 µM.

-

Wash the cells thoroughly to remove unbound dye.

-

-

Cell Seeding:

-

Resuspend the CFSE-labeled cells in complete culture medium.

-

Seed the cells into a 96-well round-bottom plate at a density of 1-2 x 10⁵ cells/well.

-

-

BMS-587101 Treatment and Stimulation:

-

Prepare serial dilutions of BMS-587101 in complete culture medium.

-

Add the BMS-587101 dilutions to the wells.

-

Add the T-cell stimulant (e.g., soluble or plate-bound anti-CD3/anti-CD28 antibodies) to the appropriate wells. Include unstimulated and vehicle controls.

-

-

Incubation:

-

Incubate the plates for 3-5 days at 37°C in a 5% CO₂ incubator.

-

-

Flow Cytometry Analysis:

-

Harvest the cells from the plates.

-

Analyze the CFSE fluorescence of the T-cell population using a flow cytometer. Proliferating cells will show a sequential halving of CFSE fluorescence intensity.

-

-

Data Analysis:

-

Gate on the live lymphocyte population.

-

Analyze the CFSE histogram to determine the percentage of cells that have divided.

-

Calculate the inhibition of proliferation for each BMS-587101 concentration compared to the stimulated vehicle control.

-

Determine the IC₅₀ value.

-

Expected Results: BMS-587101 is a moderately potent inhibitor of LFA-1-mediated T-cell proliferation, with a reported IC₅₀ of 20 nM in human HUVEC cells.[1]

T-Cell Proliferation Assay Workflow

LFA-1 Signaling Pathway

BMS-587101 acts by antagonizing the LFA-1 receptor, thereby inhibiting the downstream signaling events that lead to T-cell activation, adhesion, and proliferation. The binding of LFA-1 to its ligand, ICAM-1, is a critical step in the formation of the immunological synapse between a T-cell and an antigen-presenting cell (APC). This interaction triggers "outside-in" signaling, leading to cytoskeletal rearrangements and activation of various signaling cascades. Conversely, "inside-out" signaling, initiated by T-cell receptor (TCR) or chemokine receptor engagement, leads to a conformational change in LFA-1, increasing its affinity for ICAM-1.[3][7][8]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. An LFA-1 (alphaLbeta2) small-molecule antagonist reduces inflammation and joint destruction in murine models of arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. LFA-1 in T cell priming, differentiation, and effector functions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | LFA-1 in T Cell Migration and Differentiation [frontiersin.org]

- 5. LFA-1 in T Cell Migration and Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CellTrace CFSE Cell Proliferation Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]

- 7. LFA-1 Activation in T-Cell Migration and Immunological Synapse Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Distinct roles for LFA-1 affinity regulation during T-cell adhesion, diapedesis, and interstitial migration in lymph nodes - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Oral Administration of BMS-587101 in Rodents

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-587101 is a potent and orally active small-molecule antagonist of the Leukocyte Function-Associated Antigen-1 (LFA-1), a critical integrin involved in immune cell adhesion and signaling. By inhibiting the interaction between LFA-1 on T-cells and its ligand, Intercellular Adhesion Molecule-1 (ICAM-1), BMS-587101 effectively modulates inflammatory responses. This makes it a valuable tool for preclinical research in autoimmune and inflammatory diseases, such as rheumatoid arthritis and lung inflammation.[1] These application notes provide detailed protocols for the oral administration of BMS-587101 to rodents, along with relevant data and a diagram of the targeted signaling pathway.

Quantitative Data

Table 1: Oral Dosing Regimen of BMS-587101 in a Mouse Model of Lung Inflammation

| Parameter | Value | Reference |

| Species | Mouse | [1] |

| Model | Ovalbumin-induced lung inflammation | [1] |

| Doses | 0.1, 1.0, and 10 mg/kg | [1] |

| Frequency | Twice daily | [1] |

| Route | Oral (p.o.) | [1] |

| Observed Effect | Significant inhibition of eosinophil accumulation | [1] |

Table 2: Oral Dosing Regimen of BMS-587101 in a Mouse Model of Arthritis

| Parameter | Value | Reference |

| Species | Mouse | [1] |

| Model | Antibody-induced arthritis | [1] |

| Doses | 30, 65, and 100 mg/kg | [1] |

| Frequency | Twice daily | [1] |

| Route | Oral | [1] |

| Observed Effect | Significant suppression of arthritis, reduced erythema, paw swelling, and rigidity.[1] |

Experimental Protocols

Preparation of BMS-587101 Formulation for Oral Gavage

This protocol is based on the vehicle formulation reported in a preclinical study of BMS-587101 in a mouse model of arthritis.[1]

Materials:

-

BMS-587101 powder

-

Pluronic F68

-

Sterile water for injection

-

Sterile tubes (e.g., 15 mL or 50 mL conical tubes)

-

Vortex mixer

-

Sonicator (optional)

-

Analytical balance

-

Magnetic stirrer and stir bar (optional)

Procedure:

-

Vehicle Preparation: Prepare a 15% (v/v) Pluronic F68 solution by dissolving the appropriate amount of Pluronic F68 in sterile water. For example, to prepare 10 mL of vehicle, add 1.5 mL of Pluronic F68 to 8.5 mL of sterile water. Mix thoroughly using a vortex mixer or magnetic stirrer until the Pluronic F68 is completely dissolved. Gentle warming may aid in dissolution.

-

Calculating the Amount of BMS-587101: Determine the required concentration of the dosing solution based on the desired dose (mg/kg) and the average weight of the rodents. The dosing volume for oral gavage in mice is typically 5-10 mL/kg.

-

Formula: Concentration (mg/mL) = Desired Dose (mg/kg) / Dosing Volume (mL/kg)

-

Example for a 30 mg/kg dose with a 10 mL/kg dosing volume: 30 mg/kg / 10 mL/kg = 3 mg/mL

-

-

Preparation of Dosing Suspension:

-

Weigh the calculated amount of BMS-587101 powder and place it in a sterile conical tube.

-

Add a small volume of the 15% Pluronic F68 vehicle to the powder to create a paste.

-

Gradually add the remaining vehicle while continuously vortexing to ensure a uniform suspension.

-

If necessary, sonicate the suspension for short intervals in a water bath to aid in dispersion and achieve a homogenous mixture.

-

-

Storage: The prepared BMS-587101 suspension should be stored according to the manufacturer's recommendations, typically at -20°C for short-term storage or -80°C for long-term storage.[1] Before each use, the suspension should be thawed and thoroughly mixed to ensure uniformity.

Oral Administration via Gavage in Rodents

Materials:

-

Prepared BMS-587101 dosing suspension

-

Appropriately sized oral gavage needles (flexible or rigid, with a ball tip)

-

Syringes (1 mL or 3 mL)

-

Animal scale

Procedure:

-

Animal Handling and Dosing Volume Calculation:

-

Weigh each rodent accurately before dosing.

-

Calculate the exact volume of the dosing suspension to be administered to each animal based on its body weight.

-

Formula: Dosing Volume (mL) = Body Weight (kg) x Dosing Volume (mL/kg)

-

-

Preparation for Gavage:

-

Gently restrain the rodent. For mice, this can be done by scruffing the neck and back to immobilize the head and body.

-

Ensure the gavage needle is the correct length, extending from the corner of the mouth to the last rib.

-

-

Administration:

-

Attach the syringe containing the calculated dose to the gavage needle.

-

Gently insert the gavage needle into the side of the mouth, advancing it along the roof of the mouth towards the esophagus. The animal should swallow the needle as it is advanced. Do not force the needle.

-

Once the needle is in the correct position, slowly dispense the suspension.

-

Carefully withdraw the needle.

-

-

Post-Administration Monitoring:

-

Observe the animal for a short period after dosing to ensure there are no signs of distress, such as difficulty breathing or leakage of the administered substance from the mouth or nose.

-

Return the animal to its cage.

-

Signaling Pathway and Experimental Workflow

LFA-1 Signaling Pathway

BMS-587101 acts as an antagonist to LFA-1, a heterodimeric integrin composed of αL (CD11a) and β2 (CD18) subunits. LFA-1 is crucial for T-cell adhesion to antigen-presenting cells (APCs) and endothelial cells through its interaction with ICAM-1. This interaction is a key step in T-cell activation, proliferation, and migration to sites of inflammation. By blocking this interaction, BMS-587101 inhibits the downstream signaling cascade that leads to the production of pro-inflammatory cytokines and T-cell-mediated immune responses.

Caption: LFA-1 signaling and inhibition by BMS-587101.

Experimental Workflow for Oral Administration

The following diagram outlines the typical workflow for conducting an in vivo study in rodents involving the oral administration of BMS-587101.

Caption: Rodent oral administration workflow.

References

BMS-587101 solubility in DMSO and cell culture media

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-587101 is a potent, orally active small-molecule antagonist of the leukocyte function-associated antigen-1 (LFA-1), which is a member of the β2-integrin family expressed on all leukocytes. By inhibiting the interaction between LFA-1 and its ligand, the intercellular adhesion molecule-1 (ICAM-1), BMS-587101 effectively modulates immune responses. This mechanism of action makes it a valuable tool for research in autoimmune and inflammatory diseases such as rheumatoid arthritis and psoriasis.[1] Proper handling and solubilization of BMS-587101 are critical for obtaining reliable and reproducible results in in vitro and in vivo studies. These application notes provide detailed information on the solubility of BMS-587101 in dimethyl sulfoxide (B87167) (DMSO) and a protocol for determining its solubility in cell culture media, along with a description of its signaling pathway.

Data Presentation: Solubility of BMS-587101

| Solvent | Molar Mass ( g/mol ) | Solubility (mg/mL) | Molar Solubility (mM) | Notes |

| DMSO | 555.43 | 260 | 468.11 | Ultrasonic treatment may be required. Use of newly opened, anhydrous DMSO is recommended as hygroscopic DMSO can affect solubility.[2] |

| Cell Culture Media (e.g., RPMI-1640, DMEM) | 555.43 | Not available | Not available | Solubility is expected to be significantly lower than in DMSO. It is crucial to determine the maximum soluble concentration for your specific experimental conditions. |

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution of BMS-587101 in DMSO

This protocol describes the preparation of a high-concentration stock solution of BMS-587101 in DMSO, which can be used for subsequent dilutions in cell culture media.

Materials:

-

BMS-587101 (solid powder)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Ultrasonic bath

Procedure:

-

Weighing: Accurately weigh the desired amount of BMS-587101 powder in a sterile microcentrifuge tube.

-

Solvent Addition: Add the appropriate volume of anhydrous DMSO to achieve the desired concentration. For example, to prepare a 10 mM stock solution, add 1.8004 mL of DMSO to 1 mg of BMS-587101.

-

Dissolution: Vortex the mixture thoroughly for 1-2 minutes. If the compound does not fully dissolve, place the tube in an ultrasonic bath for 5-10 minutes, or until the solution is clear.[2]

-

Sterilization (Optional): If required for your cell culture application, the concentrated stock solution can be sterilized by filtering through a 0.22 µm syringe filter that is compatible with DMSO.

-

Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[2]

Protocol 2: Determination of BMS-587101 Solubility in Cell Culture Media

This protocol provides a method to determine the maximum soluble concentration of BMS-587101 in a specific cell culture medium (e.g., RPMI-1640, DMEM) supplemented with fetal bovine serum (FBS) as required.

Materials:

-

Concentrated stock solution of BMS-587101 in DMSO (e.g., 100 mM)

-

Cell culture medium of choice (e.g., RPMI-1640), pre-warmed to 37°C

-

Sterile 96-well flat-bottom plate

-

Multichannel pipette

-

Plate reader capable of measuring absorbance at 600-650 nm (for turbidity)

-

Incubator (37°C, 5% CO2)

Procedure:

-

Serial Dilution Preparation: Prepare a series of 2-fold serial dilutions of the BMS-587101 stock solution in DMSO. For example, starting with a 100 mM stock, create dilutions down to approximately 0.1 mM.

-

Addition to Media: In a 96-well plate, add 198 µL of the pre-warmed cell culture medium to each well.

-

Compound Addition: Add 2 µL of each BMS-587101 dilution in DMSO to the corresponding wells of the 96-well plate containing the cell culture medium. This will result in a 1:100 dilution of the DMSO stock and a final DMSO concentration of 1%. Also, include a control well with 2 µL of DMSO only.

-

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for a period relevant to your planned experiment (e.g., 2, 6, or 24 hours).

-

Visual Inspection: After incubation, visually inspect each well for any signs of precipitation or cloudiness.

-

Quantitative Assessment (Optional): To quantify any precipitation, measure the absorbance of each well at a wavelength between 600 nm and 650 nm using a plate reader. An increase in absorbance compared to the DMSO control well indicates the formation of a precipitate.

-